molecular formula C7H4ClN3S B154589 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole CAS No. 131986-28-2

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

Cat. No.: B154589
CAS No.: 131986-28-2
M. Wt: 197.65 g/mol
InChI Key: CMPNWGQBNRHIQZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-4-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), and bases (triethylamine).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (potassium carbonate), and solvents (toluene, ethanol).

Major Products Formed

    Substitution Products: 3-Amino-4-(pyridin-3-yl)-1,2,5-thiadiazole, 3-Thio-4-(pyridin-3-yl)-1,2,5-thiadiazole.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. For example, as a CDK inhibitor, it can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole can be compared with other similar compounds such as:

    4-(Pyridin-3-yl)-1,2,5-thiadiazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    3-Chloro-1,2,5-thiadiazole:

    4-(Pyridin-3-yl)-1,2,3-thiadiazole: Contains a different thiadiazole ring, which may result in different chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPNWGQBNRHIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440718
Record name 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131986-28-2
Record name 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(pyrid-3-yl)-1,2,5-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole
Reactant of Route 6
3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

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